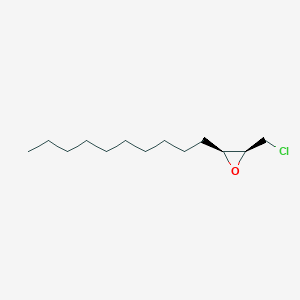
(2S,3S)-2-(chloromethyl)-3-decyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(chloromethyl)-3-decyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its stereochemistry, with both the 2 and 3 positions being in the S configuration. The presence of a chloromethyl group and a decyl group makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(chloromethyl)-3-decyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-2-(chloromethyl)-3-decen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.
化学反应分析
Types of Reactions
(2S,3S)-2-(chloromethyl)-3-decyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Ring-Opening Reactions: Products include diols and halohydrins.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
科学研究应用
(2S,3S)-2-(chloromethyl)-3-decyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of (2S,3S)-2-(chloromethyl)-3-decyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
(2R,3R)-2-(chloromethyl)-3-decyloxirane: The enantiomer of the compound, with different stereochemistry.
(2S,3S)-2-(bromomethyl)-3-decyloxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(2S,3S)-2-(chloromethyl)-3-octyloxirane: Similar structure but with an octyl group instead of a decyl group.
Uniqueness
(2S,3S)-2-(chloromethyl)-3-decyloxirane is unique due to its specific stereochemistry and the presence of both a chloromethyl and a decyl group. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry.
属性
CAS 编号 |
649561-39-7 |
|---|---|
分子式 |
C13H25ClO |
分子量 |
232.79 g/mol |
IUPAC 名称 |
(2S,3S)-2-(chloromethyl)-3-decyloxirane |
InChI |
InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-13H,2-11H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
DRFDKPJYFPFUCP-QWHCGFSZSA-N |
手性 SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCl |
规范 SMILES |
CCCCCCCCCCC1C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)



![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
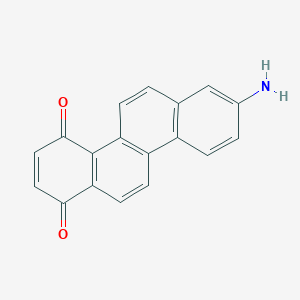
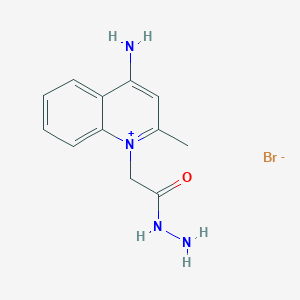


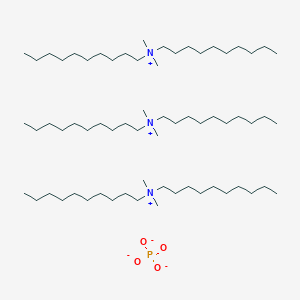

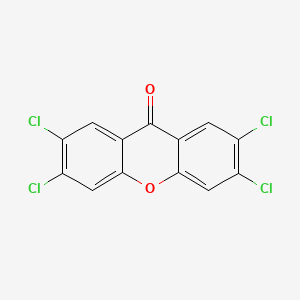
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
